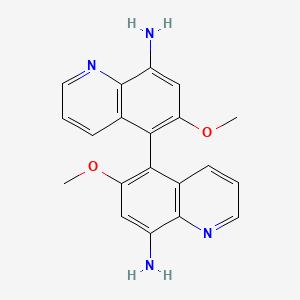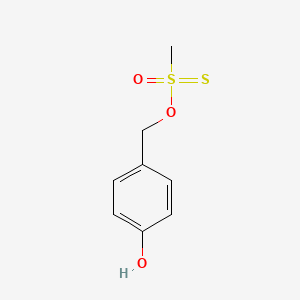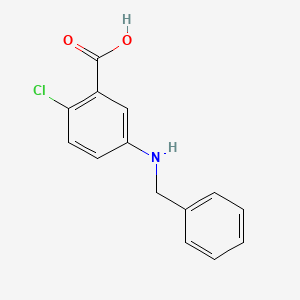
(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine is a chiral diamine compound characterized by the presence of two methoxy-substituted phenyl groups attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and a suitable chiral diamine precursor.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with the chiral diamine precursor under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine has several scientific research applications, including:
Asymmetric Synthesis: The compound is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a building block for drug development.
Material Science: It is used in the synthesis of advanced materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of (S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets through its chiral centers and functional groups. The compound can form coordination complexes with metal ions, which are crucial in catalytic processes. Additionally, its ability to participate in hydrogen bonding and π-π interactions contributes to its effectiveness in various applications.
Comparación Con Compuestos Similares
Similar Compounds
(R,R)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine: The enantiomer of the compound with similar structural features but different chiral configuration.
1,2-Diphenylethane-1,2-diamine: A structurally similar compound lacking the methoxy groups.
1,2-Bis-(4-methoxyphenyl)ethane-1,2-diamine: A related compound with methoxy groups in different positions.
Uniqueness
(S,S)-1,2-Bis-(3,4-dimethoxyphenyl)ethane-1,2-diamine is unique due to its specific chiral configuration and the presence of methoxy groups, which enhance its reactivity and selectivity in various chemical reactions. Its ability to act as a chiral ligand and catalyst distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C18H24N2O4 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2O4/c1-21-13-7-5-11(9-15(13)23-3)17(19)18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10,17-18H,19-20H2,1-4H3/t17-,18-/m1/s1 |
Clave InChI |
KBESEIUIYAWEEV-QZTJIDSGSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@H]([C@@H](C2=CC(=C(C=C2)OC)OC)N)N)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(C(C2=CC(=C(C=C2)OC)OC)N)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13409545.png)




![[(14E)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13409563.png)

![2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13409578.png)

